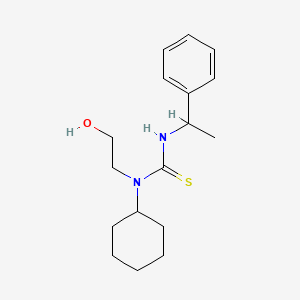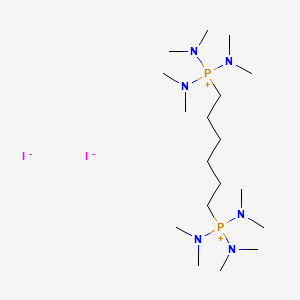![molecular formula C6H6N4 B14451165 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene CAS No. 79569-28-1](/img/structure/B14451165.png)
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,9,10-Tetrazatricyclo[53002,5]deca-2,6,8-triene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene typically involves a series of complex organic reactions. One common method involves the enol fixation of tricyclo[5.3.0.02,5]deca-3,7(11),9-trien-6-one with diethyl phosphonylchloridate, followed by a substitution reaction with dimethylamine . This sequence of reactions requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1,5,9,10-tetrazatricyclo[530
Análisis De Reacciones Químicas
Types of Reactions
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethyl phosphonylchloridate for enol fixation and dimethylamine for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tricyclic compounds.
Aplicaciones Científicas De Investigación
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can be compared with other similar compounds, such as:
These compounds share similar tricyclic structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its tetrazatricyclic framework, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
79569-28-1 |
|---|---|
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene |
InChI |
InChI=1S/C6H6N4/c1-2-9-4-5-3-7-8-10(5)6(1)9/h1,3-4,8H,2H2 |
Clave InChI |
XZGCIKIRUWRDCG-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2N1C=C3N2NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


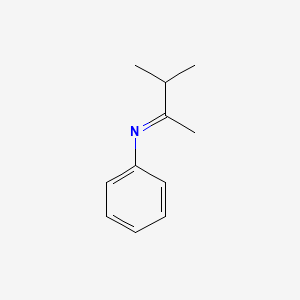

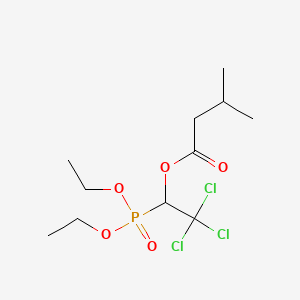
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
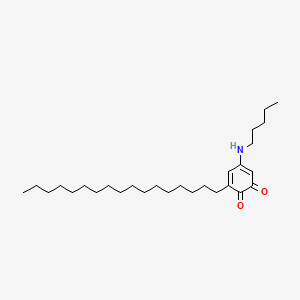
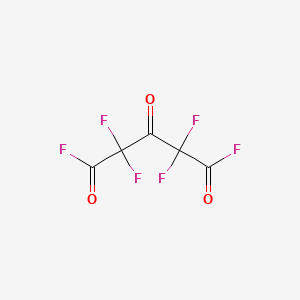
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
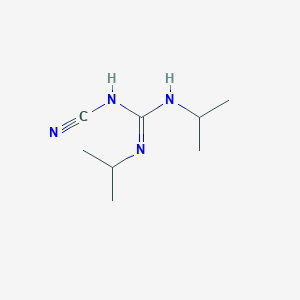
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)


